2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the formation of the acetamide moiety through acylation reactions, using reagents such as acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-[piperidin-2-yl]acetamide
- N-(2-Methylsulfanylphenyl)-2-[piperidin-2-yl]acetamide
- 2-[1-(Benzenesulfonyl)piperidin-2-yl]ethanamide
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the benzenesulfonyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide , also known as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a methylsulfanyl phenyl group. Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molecular weight of approximately 342.44 g/mol. The structure can be represented as follows:
Antibacterial Activity
Research indicates that sulfonamide derivatives, including our compound of interest, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown promising results against Xanthomonas oryzae, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzicola, with effective concentrations (EC50) reported in the range of 150-200 µM .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | EC50 (µM) | Comparison |
---|---|---|---|
Compound A | Xoo | 156.7 | Better than bismerthiazol (230.5 µM) |
Compound B | Xac | 179.2 | Superior to thiodiazole copper (545.2 µM) |
Compound C | Xoc | 194.9 | Comparable to commercial bactericides |
The antibacterial mechanism involves disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies have confirmed that treatment with the compound results in visible damage to the cell membrane structure of target bacteria, indicating a bactericidal effect .
Antifungal and Antiparasitic Activity
In addition to antibacterial properties, some sulfonamide derivatives have been evaluated for antifungal and antiparasitic activities. Preliminary studies suggest that derivatives similar to our compound may inhibit fungal growth and exhibit nematicidal effects against Meloidogyne incognita, with mortality rates reaching up to 100% at higher concentrations .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of several sulfonamide compounds against Xanthomonas species, highlighting that compounds with specific side chains exhibited enhanced activity compared to traditional antibiotics .
- Nematicidal Activity Evaluation : Research conducted on nematicidal properties demonstrated that certain derivatives displayed significant mortality rates against nematodes at concentrations comparable to commercial nematicides like avermectin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the side chains significantly influence biological activity, suggesting avenues for further optimization in drug design .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-13-6-5-12-18(19)21-20(23)15-16-9-7-8-14-22(16)27(24,25)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYCHDFDRJPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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